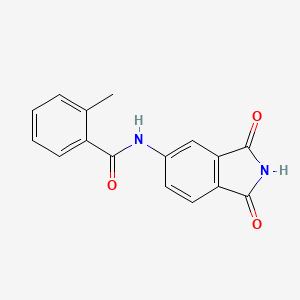

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

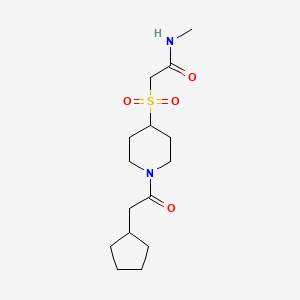

Based on the information available, the synthesis of similar compounds involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include several step reactions of substitution, click reaction, and addition reaction .Applications De Recherche Scientifique

Pharmaceuticals and Medicinal Chemistry

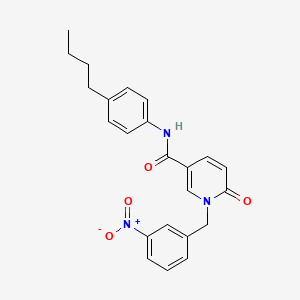

- Immunomodulation : N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has been investigated for its immunomodulatory effects. Researchers explore its potential in autoimmune diseases, cancer, and inflammatory conditions .

- Antitumor Activity : Similar to related compounds like lenalidomide and pomalidomide, this compound may exhibit antitumor effects. It could be a promising candidate for cancer therapy .

- Antiangiogenic Properties : Inhibition of angiogenesis (the formation of new blood vessels) is crucial for controlling tumor growth. N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide might play a role in this context .

Materials Science and Organic Synthesis

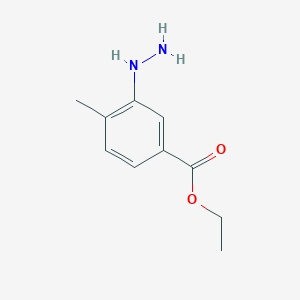

- Organic Synthesis : The presence of the isoindole ring makes it an interesting precursor for organic synthesis. Chemists can modify its structure to create novel derivatives with specific properties.

Biological Studies and Target Identification

- Target Identification : Researchers may employ this compound in affinity-based studies to identify potential protein targets. Understanding its interactions with specific biomolecules can guide drug discovery efforts .

Other Applications

Mécanisme D'action

Target of Action

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a derivative of phthalimide . Phthalimide derivatives, such as lenalidomide and pomalidomide, are known to exhibit antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity . Therefore, it is plausible that N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide may have similar targets and roles.

Mode of Action

Pomalidomide is known to exhibit its effects by modulating the activity of cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins .

Biochemical Pathways

Pomalidomide, a structurally similar compound, is known to modulate the degradation of gspt1 protein . GSPT1 is a GTPase that plays a crucial role in the termination of protein synthesis . Therefore, it is possible that N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide may affect similar pathways.

Result of Action

Based on its structural similarity to pomalidomide, it may have similar effects, such as antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity .

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-9-4-2-3-5-11(9)14(19)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKRPDIVVZXUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide | |

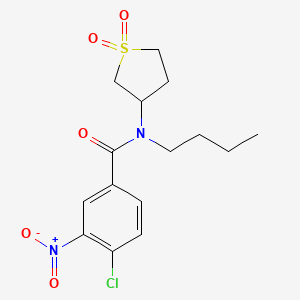

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)

![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)

![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)

![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)